

GC-MS Identification Protocol: 4-(4-Iodophenoxy)piperidine Hydrochloride[1]

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Compound of Interest

Compound Name:	4-(4-Iodophenoxy)piperidine hydrochloride
CAS No.:	1220019-83-9
Cat. No.:	B1452407

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Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of **4-(4-Iodophenoxy)piperidine hydrochloride** (CAS: 1220019-83-9).[1] As a halogenated piperidine derivative often utilized as a pharmaceutical intermediate, this compound presents specific analytical challenges, primarily its hydrochloride salt form and the lability of the aryl-iodine bond.[1][2] This guide provides a self-validating methodology focusing on free-base conversion, thermal stability preservation, and mass spectral interpretation.[1][2]

Chemical Profile & Analytical Challenges

Compound Identity

Property	Detail
Chemical Name	4-(4-Iodophenoxy)piperidine hydrochloride
Free Base Formula	C ₁₁ H ₁₄ INO
Salt Formula	C ₁₁ H ₁₄ INO[1][3][4][5][6][7][8][9][10] · HCl
Molecular Weight	303.14 g/mol (Free Base); 339.60 g/mol (HCl Salt)
CAS Number	1220019-83-9 (HCl Salt)
Structure	Piperidine ring substituted at C4 with a p-iodophenoxy group

Critical Analytical Challenges

- **Non-Volatility of Salts:** Direct injection of the hydrochloride salt into a GC inlet leads to thermal degradation, liner contamination, and "ghost" peaks caused by in-situ formation of HCl gas.[1][2] Action: The sample must be converted to its free base form prior to analysis.[1]
- **Amine Tailing:** The secondary amine in the piperidine ring is polar and basic, leading to adsorption on active sites (silanols) in the column, resulting in peak tailing.[1][2] Action: Use of a highly deactivated base-deactivated liner and column (e.g., DB-5MS UI) is mandatory.[1]
- **Iodine Lability:** The C-I bond is weaker than C-Cl or C-Br bonds.[1] Excessive injector temperatures (>280°C) can induce homolytic cleavage, artificially increasing the abundance of the de-iodinated fragment.[1][2]

Sample Preparation Protocol

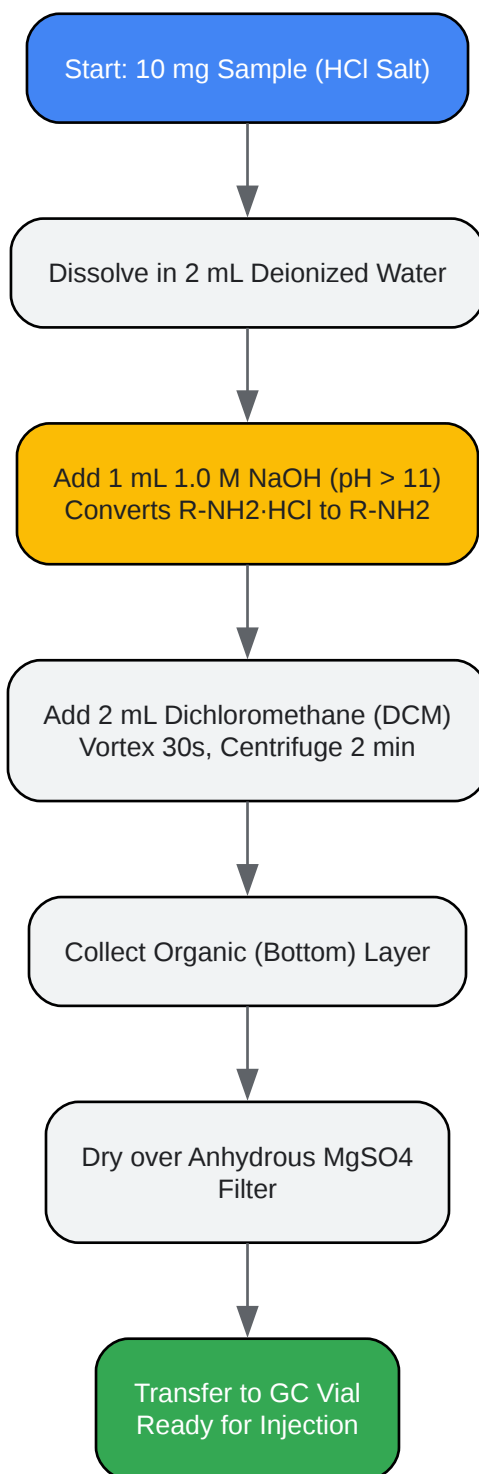
Objective: Convert the non-volatile hydrochloride salt into a volatile, organic-soluble free base without inducing degradation.

Reagents Required[1][2]

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1][2]
- Base: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃).[1][2]

- Drying Agent: Anhydrous Magnesium Sulfate (MgSO_4).^{[1][2]}
- Internal Standard (Optional): Tridecane or similar hydrocarbon (approx. 50 $\mu\text{g}/\text{mL}$).^{[1][2]}

Workflow: Liquid-Liquid Extraction (Free-Basing)



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Figure 1: Liquid-liquid extraction workflow for converting the hydrochloride salt to the GC-compatible free base.

Step-by-Step Procedure:

- Weigh: Accurately weigh ~10 mg of the hydrochloride salt into a 15 mL centrifuge tube.
- Solubilize: Add 2 mL of deionized water. Vortex until fully dissolved.
- Basify: Add 1 mL of 1.0 M NaOH. Check pH with litmus paper; it must be >10 to ensure the amine is deprotonated.[1]
- Extract: Add 2 mL of Dichloromethane (DCM). Cap and vortex vigorously for 30 seconds.
- Phase Separation: Centrifuge at 3000 rpm for 2 minutes. The free base will partition into the lower DCM layer.[1]
- Dry: Carefully pipette the lower organic layer into a clean vial containing a micro-spatula tip of anhydrous MgSO₄.
- Filter: Transfer the supernatant to a GC autosampler vial.

GC-MS Method Parameters

This method utilizes a standard 5% phenyl-methylpolysiloxane column, optimized for intermediate polarity amines.[1][2]

Gas Chromatograph (Agilent 7890/8890 or equivalent)

Parameter	Setting	Rationale
Inlet Mode	Splitless (or Split 10:1 for conc. [1] samples)	Splitless maximizes sensitivity for trace impurities; Split improves peak shape for high conc.[1]
Inlet Temperature	250 °C	Sufficient to volatilize the free base (MW 303) without debrominating/deiodinating the ring.[1]
Liner Type	Ultra Inert, Wool-packed single taper	"Ultra Inert" deactivation prevents secondary amine adsorption/tailing.[1][2]
Carrier Gas	Helium, Constant Flow 1.0 mL/min	Standard flow for optimal MS vacuum and separation efficiency.[1][2]
Column	DB-5MS UI (30 m × 0.25 mm × 0.25 µm)	Low bleed, slight polarity handles the ether and amine groups well.[1][2]

Oven Program

- Initial: 60 °C (Hold 1.0 min) - Solvent focusing.
- Ramp 1: 20 °C/min to 200 °C.
- Ramp 2: 10 °C/min to 300 °C (Hold 5.0 min).
- Total Run Time: ~23 minutes.

Mass Spectrometer (Agilent 5977 or equivalent)

Parameter	Setting
Transfer Line	280 °C
Source Temp	230 °C (EI Source)
Quad Temp	150 °C
Ionization	Electron Impact (EI), 70 eV
Scan Mode	Full Scan (m/z 40 – 450)
Solvent Delay	3.5 min (Post-DCM elution)

Results & Discussion: Spectral Interpretation

Chromatographic Performance

Under the prescribed conditions, 4-(4-Iodophenoxy)piperidine is expected to elute between 14.5 and 16.0 minutes (depending on exact flow/ramp).[\[1\]](#)[\[2\]](#)

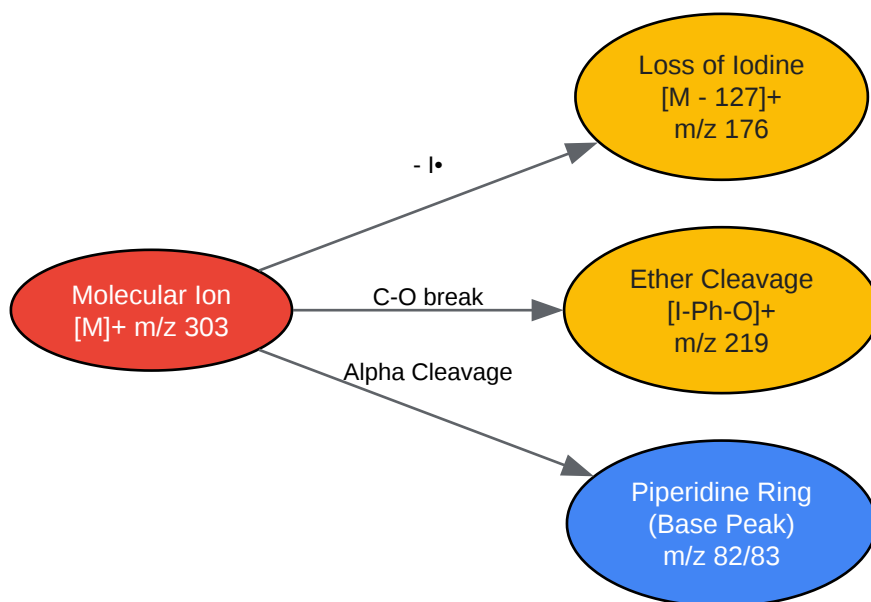
- System Suitability Criteria:
 - Tailing Factor: < 1.5 (If > 1.5, trim column or replace liner).[\[1\]](#)[\[2\]](#)
 - Signal-to-Noise: > 50:1 for the molecular ion (m/z 303).[\[1\]](#)

Mass Spectral Fragmentation (EI, 70eV)

The mass spectrum provides structural confirmation through a specific fragmentation pathway.
[\[1\]](#)[\[2\]](#)

m/z (Ion)	Identity	Mechanistic Origin
303	[M] ⁺	Molecular Ion. Weak to moderate intensity.[1] Confirms MW of free base.[1]
176	[M - I] ⁺	Loss of Iodine. Characteristic of aryl iodides.[1] Significant abundance.[6]
82/83	[C ₅ H ₁₀ N] ⁺	Piperidine Ring. Alpha-cleavage and ring fragmentation.[1] Often the Base Peak (100%).[1]
219	[I-C ₆ H ₄ -O] ⁺	Iodophenoxy cation. Cleavage at the ether C-O bond.[1]

Fragmentation Pathway Diagram[2]



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Figure 2: Proposed Electron Impact (EI) fragmentation pathway for 4-(4-iodophenoxy)piperidine.

Troubleshooting & Optimization

Peak Tailing[1]

- Cause: Interaction of the secondary amine (-NH-) with active silanols in the inlet or column.
[1]
- Solution:
 - Ensure the liner contains deactivated glass wool.
 - Derivatization (Advanced): If tailing persists, add 50 μL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the dried extract and incubate at 60°C for 30 mins. This caps the amine as a TMS-derivative ([M]⁺ shifts to m/z 375).[1]

Missing Molecular Ion (m/z 303)

- Cause: High source temperature or high ionization energy causing rapid fragmentation.[1]
- Solution: Lower the ion source temperature to 200°C to stabilize the molecular ion.

Extra Peak at m/z 177[1][2]

- Cause: De-iodination in the inlet (thermal degradation) leading to 4-phenoxy piperidine.[1]
- Solution: Check the inlet liner for dirty septum particles or active metal sites.[1] Lower inlet temperature to 230°C.

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